molecular formula C9H8F2O4 B7828555 2-(Difluoromethoxy)mandelic acid

2-(Difluoromethoxy)mandelic acid

Cat. No.: B7828555
M. Wt: 218.15 g/mol
InChI Key: MCWJRNAZWINLDU-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)mandelic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to the mandelic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)mandelic acid typically involves the introduction of the difluoromethoxy group into the mandelic acid structure. One common method is the reaction of mandelic acid with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which react with the hydroxyl group of mandelic acid to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)mandelic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzaldehyde, while reduction could produce difluoromethoxybenzyl alcohol .

Scientific Research Applications

2-(Difluoromethoxy)mandelic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)mandelic acid involves its interaction with biological targets through its difluoromethoxy group. This group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The presence of fluorine atoms can also influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethoxy)mandelic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4/c10-9(11)15-6-4-2-1-3-5(6)7(12)8(13)14/h1-4,7,9,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWJRNAZWINLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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